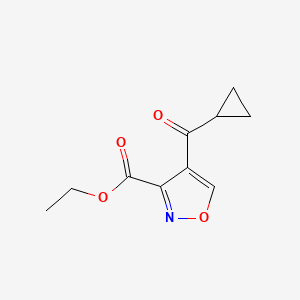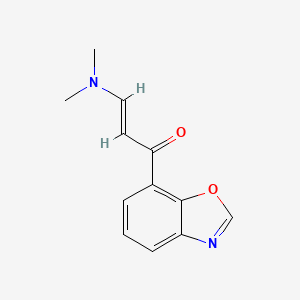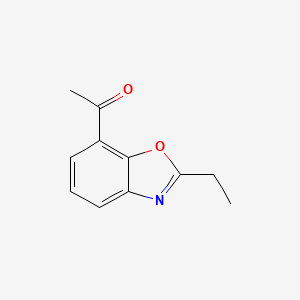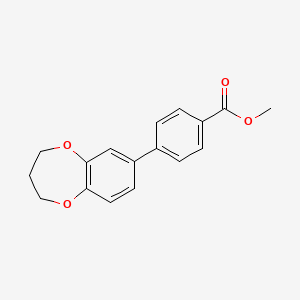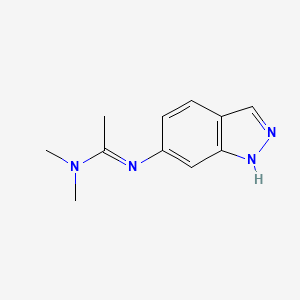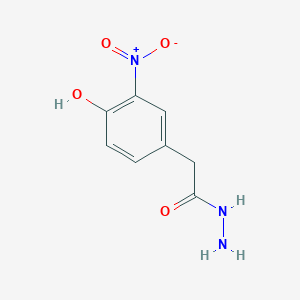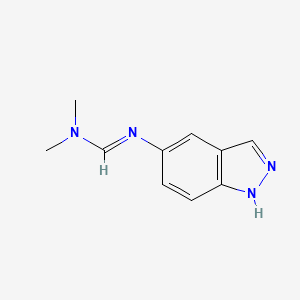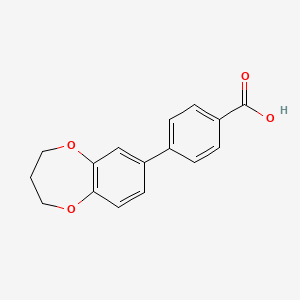![molecular formula C13H18N2O3 B1324984 N-(3-[1,3]Dioxolan-2-yl-pyridin-4-yl)-2,2-dimethyl-propionamide CAS No. 773087-36-8](/img/structure/B1324984.png)
N-(3-[1,3]Dioxolan-2-yl-pyridin-4-yl)-2,2-dimethyl-propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-[1,3]Dioxolan-2-yl-pyridin-4-yl)-2,2-dimethyl-propionamide (NDPP) is a novel small molecule that has recently been studied for its potential applications in various scientific fields. NDPP is a derivative of pyridine and has been found to have unique properties that make it a promising candidate for use in research. NDPP has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
- Characterization: Techniques like 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction are used for structural analysis. Results: The crystal structures obtained by experimental methods are consistent with those calculated by density functional theory (DFT), confirming the compound’s predicted physical and chemical properties .
- Enzyme Inhibition: It is explored for its potential as an enzyme inhibitor in various therapeutic areas. Results: While specific results are not detailed in the search results, the compound’s structural properties suggest its potential efficacy in these roles .
- Probe Design: The compound is incorporated into probes that can identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines. Results: The compound’s ability to act as a fluorescent probe is based on its interaction with target substances, leading to a detectable fluorescent signal .
- Controlled Release: The boronic ester bond’s formation and rupture in response to environmental changes enable controlled drug release. Results: These carriers can load and deliver anti-cancer drugs, insulin, and genes, demonstrating the compound’s versatility in drug delivery systems .
- Minimum Inhibitory Concentration (MIC): MIC values are determined to assess the compound’s efficacy against various fungi. Results: The antifungal activity is quantified by the size of the inhibition zones and MIC values, indicating the compound’s potential as an antifungal agent .
- Collagen Quantification: Collagen levels are also measured as part of the study. Results: Initial screenings suggest that the compound can effectively inhibit prolyl-4-hydroxylase, which may have implications for treating fibrotic diseases .
- Biological Testing: These analogues are tested against Mycobacterium tuberculosis to evaluate their efficacy. Results: The study explores the potential of these analogues as potent anti-tubercular agents .
- Reaction Optimization: Parameters such as temperature, solvent, and reaction time are optimized for maximum efficiency. Results: The use of the compound as a catalyst has shown to improve reaction yields and selectivity .
- Microscopy: Fluorescence microscopy techniques are used to observe the labeled compounds within biological systems. Results: The compound has been effective in providing clear images of cellular structures and processes .
特性
IUPAC Name |
N-[3-(1,3-dioxolan-2-yl)pyridin-4-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)12(16)15-10-4-5-14-8-9(10)11-17-6-7-18-11/h4-5,8,11H,6-7H2,1-3H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWJOTJGPLHLPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=NC=C1)C2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640056 |
Source


|
| Record name | N-[3-(1,3-Dioxolan-2-yl)pyridin-4-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-[1,3]Dioxolan-2-yl-pyridin-4-yl)-2,2-dimethyl-propionamide | |
CAS RN |
773087-36-8 |
Source


|
| Record name | N-[3-(1,3-Dioxolan-2-yl)pyridin-4-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-phenoxyphenoxy)ethyl]acetamide](/img/structure/B1324903.png)
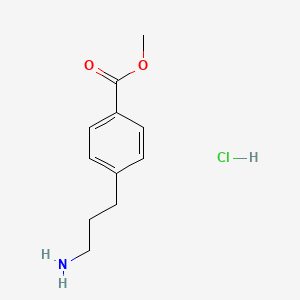
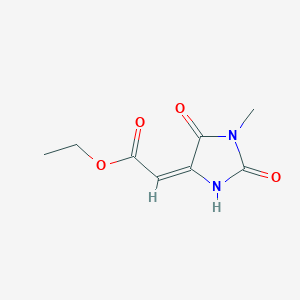
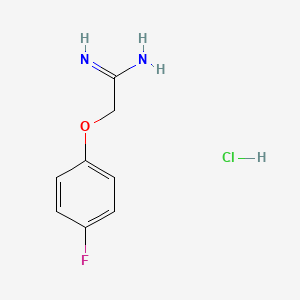
![2-[4-(Trifluoromethoxy)phenoxy]acetonitrile](/img/structure/B1324911.png)

